3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride
Overview
Description
3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride is an organic compound with the molecular formula C17H17ClO3. It is used primarily in proteomics research and has applications in various scientific fields. This compound is characterized by its benzoyl chloride functional group, which makes it reactive and useful in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-ethoxy-4-hydroxybenzaldehyde and 2-methylbenzyl chloride.
Etherification: The hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde is etherified using 2-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Oxidation: The resulting ether is then oxidized to form the corresponding carboxylic acid.
Chlorination: Finally, the carboxylic acid is converted to the benzoyl chloride using thionyl chloride or oxalyl chloride under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the starting materials and reagents.
Continuous Flow Systems: These systems ensure efficient mixing and reaction control.
Purification: The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Scientific Research Applications
3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride has several applications in scientific research:
Proteomics: Used as a reagent for labeling and modifying proteins.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its reactive benzoyl chloride group.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride involves its reactivity as a benzoyl chloride. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. This reactivity is exploited in proteomics for labeling proteins and in organic synthesis for creating complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-4-hydroxybenzoyl chloride
- 4-[(2-methylbenzyl)oxy]benzoyl chloride
- 3-Ethoxybenzoyl chloride
Uniqueness
3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride is unique due to the presence of both ethoxy and 2-methylbenzyl groups, which confer specific reactivity and properties. This makes it particularly useful in applications requiring selective reactivity and modification of molecules.
Properties
IUPAC Name |
3-ethoxy-4-[(2-methylphenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO3/c1-3-20-16-10-13(17(18)19)8-9-15(16)21-11-14-7-5-4-6-12(14)2/h4-10H,3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIXVCHTRZWMSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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